2-(2,3-dihydro-1,4-benzodioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a benzodioxin moiety, which is a bicyclic structure containing oxygen atoms, and a dioxaborolane group, which is a boron-containing heterocycle. The unique combination of these functional groups makes it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-5-ylboronic acid with tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Scientific Research Applications
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require the formation of carbon-carbon bonds.
Material Science: It is used in the preparation of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets in this process are the palladium catalyst and the halide substrate .
Comparison with Similar Compounds
Similar compounds to 2-(2,3-dihydro-1,4-benzodioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
2,3-Dihydro-1,4-benzodioxin-5-ylboronic acid: This compound lacks the dioxaborolane group but shares the benzodioxin moiety.
2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine: This compound features an amine group instead of the boronic ester.
2,3-Dihydro-1,4-benzodioxin-5-ylmethyl chloride: This compound contains a chloride group in place of the boronic ester
The uniqueness of this compound lies in its ability to participate in Suzuki-Miyaura cross-coupling reactions efficiently, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
1116104-19-8 |
---|---|
Molecular Formula |
C14H19BO4 |
Molecular Weight |
262.1 |
Purity |
95 |
Origin of Product |
United States |
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